molecular formula C9H14N2O2 B154453 1,3-Dipropionyl-2,3-dihydro-1H-imidazole CAS No. 132164-93-3

1,3-Dipropionyl-2,3-dihydro-1H-imidazole

Cat. No. B154453
M. Wt: 182.22 g/mol
InChI Key: DERDZHLLYBUZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dipropionyl-2,3-dihydro-1H-imidazole (DPDHI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPDHI is a heterocyclic compound that contains an imidazole ring and two propionyl groups attached to the nitrogen atoms. The chemical structure of DPDHI makes it a versatile molecule that can be used in various chemical reactions and applications.

Mechanism Of Action

The mechanism of action of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole is not fully understood. However, it is believed that 1,3-Dipropionyl-2,3-dihydro-1H-imidazole exerts its biological activity by interfering with various cellular processes, including DNA replication, protein synthesis, and cell division. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole may also disrupt the cell membrane and alter the permeability of the cell.

Biochemical And Physiological Effects

1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1,3-Dipropionyl-2,3-dihydro-1H-imidazole can inhibit the growth of various bacterial and fungal strains. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has also been shown to inhibit the replication of certain viruses. In vivo studies have demonstrated that 1,3-Dipropionyl-2,3-dihydro-1H-imidazole can reduce tumor growth in animal models. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has also been shown to have herbicidal and insecticidal properties.

Advantages And Limitations For Lab Experiments

1,3-Dipropionyl-2,3-dihydro-1H-imidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole is also stable under various conditions and can be stored for extended periods. However, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has some limitations. It is a toxic compound and should be handled with care. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole may also exhibit non-specific binding to various biomolecules, which can affect the accuracy of certain assays.

Future Directions

There are several future directions for the study of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole. One direction is to investigate the potential use of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole in cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for 1,3-Dipropionyl-2,3-dihydro-1H-imidazole. Another direction is to investigate the potential use of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole in agriculture. Studies are needed to determine the efficacy and safety of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole as a herbicide or insecticide. Finally, further studies are needed to elucidate the mechanism of action of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole and to identify potential targets for drug development.

Synthesis Methods

1,3-Dipropionyl-2,3-dihydro-1H-imidazole can be synthesized using different methods, including the condensation of 1,3-diaminopropane with propionyl chloride, followed by cyclization with acetic anhydride. Another method involves the reaction between 1,3-diaminopropane and propionic anhydride, followed by cyclization with acetic anhydride. The synthesis of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole is relatively simple, and the yield can be optimized by adjusting the reaction conditions.

Scientific Research Applications

1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been shown to exhibit antibacterial, antifungal, and antiviral properties. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has also been investigated for its potential use in cancer therapy. In agriculture, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been shown to have herbicidal and insecticidal properties. In material science, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been used as a precursor for the synthesis of various polymers and composites.

properties

CAS RN

132164-93-3

Product Name

1,3-Dipropionyl-2,3-dihydro-1H-imidazole

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1-(3-propanoyl-2H-imidazol-1-yl)propan-1-one

InChI

InChI=1S/C9H14N2O2/c1-3-8(12)10-5-6-11(7-10)9(13)4-2/h5-6H,3-4,7H2,1-2H3

InChI Key

DERDZHLLYBUZLY-UHFFFAOYSA-N

SMILES

CCC(=O)N1CN(C=C1)C(=O)CC

Canonical SMILES

CCC(=O)N1CN(C=C1)C(=O)CC

synonyms

1H-Imidazole, 2,3-dihydro-1,3-bis(1-oxopropyl)- (9CI)

Origin of Product

United States

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